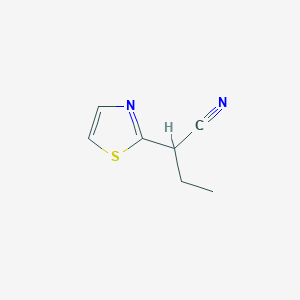

2-(1,3-Thiazol-2-yl)butanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-2-6(5-8)7-9-3-4-10-7/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIKOVUWRQRGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodologies for 2 1,3 Thiazol 2 Yl Butanenitrile

Historical Perspectives on the Synthesis of α-Thiazolyl Nitriles and Related Structures

The development of synthetic methods for α-thiazolyl nitriles is intrinsically linked to the foundational work on thiazole (B1198619) synthesis. The Hantzsch thiazole synthesis, first reported in 1887, represents a cornerstone in this field. mdpi.com This classical method involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide or related species. mdpi.com This fundamental reaction provided the initial framework for accessing a wide variety of substituted thiazoles, which could then potentially be functionalized to introduce the desired nitrile group.

Early approaches to α-substituted nitriles in general often relied on the nucleophilic substitution of α-halo nitriles or the cyanation of suitable precursors. The inherent reactivity of the thiazole ring, particularly the acidity of protons at the C2 position, also played a crucial role in the development of synthetic strategies. pharmaguideline.com Deprotonation at the C2 position using strong bases like organolithium compounds generates a nucleophilic center that can react with various electrophiles, a principle that would later be applied to the synthesis of α-thiazolyl nitriles. pharmaguideline.com

Classical Approaches to the Formation of the 2-(1,3-Thiazol-2-yl)butanenitrile Skeleton

Classical methods for constructing the this compound skeleton primarily involve two strategic disconnections: forming the C-C bond between the thiazole ring and the butyronitrile (B89842) moiety, or constructing the thiazole ring from precursors already containing the nitrile group.

Direct cyanation of a pre-formed 2-butyl-1,3-thiazole is a conceptually straightforward approach, though it can present challenges regarding regioselectivity and reaction conditions. More commonly, the synthesis involves the alkylation of a thiazolylacetonitrile precursor. This strategy leverages the acidity of the α-proton of 2-(1,3-thiazol-2-yl)acetonitrile. Treatment with a suitable base generates a carbanion that can then be alkylated with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to introduce the ethyl group and form the desired butanenitrile structure.

Another classical method involves the direct cyanation of terminal alkynes, which can be a pathway to propionitrile (B127096) derivatives. nih.gov While not a direct route to the title compound, it showcases a fundamental C-C bond-forming reaction involving the nitrile group. The synthesis of nitriles can also be achieved through the dehydration of amides using reagents like thionyl chloride (SOCl₂). youtube.com

The Hantzsch thiazole synthesis remains a versatile and widely used method for constructing the thiazole ring. youtube.com In the context of this compound, this would involve the reaction of a thioamide with an α-haloketone or a related electrophile that incorporates the butanenitrile moiety. For instance, a key intermediate could be an α-halocarbonyl compound bearing the desired four-carbon nitrile chain.

A general synthesis of 5-acyl-2-dialkylaminothiazoles involves the condensation of an amidine and an isothiocyanate with an α-haloketone. ias.ac.in This highlights the modularity of thiazole synthesis, allowing for the introduction of various substituents. The cyclization to form the thiazole ring can also be achieved through various other methods, including those starting from thioamides and reacting them with α-haloketones or their equivalents. ias.ac.ingoogle.com One-pot, multi-component reactions have also been developed for the efficient synthesis of thiazole derivatives. researchgate.net

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Citation |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Heat | Substituted Thiazole | youtube.com |

| Condensation-Cyclization | Hydrazine (B178648), Allyl isothiocyanate, α-Haloketone, Aldehyde | One-pot, Reflux | Thiazolidine-4-one/3H-Thiazole | researchgate.net |

| Amidinothiourea Cyclization | Amidinothiourea, α-Halo carbonyl compound | - | Substituted Thiazole | ias.ac.in |

| Thiazole Ring Cyclization | Chloracetyl chain acid ester, Amino thiocarbamide | - | Thiazolyl chain acid ester | google.com |

Modern and Advanced Synthetic Routes to this compound

Contemporary synthetic chemistry offers more sophisticated and efficient methods for the construction of C-C and C-N bonds, including catalytic and stereoselective approaches that can be applied to the synthesis of this compound and its enantiomers.

Copper-catalyzed reactions have emerged as powerful tools for the formation of C-C and C-N bonds in heterocyclic synthesis. organic-chemistry.orgrsc.org Copper catalysts can facilitate the direct arylation of heterocycle C-H bonds, offering an alternative to traditional cross-coupling reactions. organic-chemistry.org A copper-catalyzed three-component reaction of primary amines, ketones, terminal alkynes, and isothiocyanates can produce thiazolidin-2-imines in a one-pot fashion. acs.org This highlights the potential for copper catalysis in assembling the core thiazole structure.

Furthermore, copper-catalyzed cyclization reactions of o-bromoarylamines with nitriles provide an efficient route to benzimidazoles, a strategy that could potentially be adapted for thiazole synthesis. rsc.org The use of copper catalysts often allows for milder reaction conditions and improved functional group tolerance. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Key Features | Citation |

| Copper Iodide (CuI) | Direct Arylation | Heterocycles, Aryl iodides | LiOtBu as base | organic-chemistry.org |

| Copper(I) | Multicomponent Reaction | Primary amines, Ketones, Alkynes, Isothiocyanates | One-pot synthesis of thiazolidin-2-imines | acs.org |

| Copper Catalyst | Cyclization | o-Bromoarylamine, Nitriles | Ligand-free, mild conditions | rsc.org |

The synthesis of specific enantiomers of this compound is of significant interest, as chirality often dictates biological activity. The development of enantioselective methods for the synthesis of α-amino nitriles, such as the Strecker reaction catalyzed by chiral guanidines, provides a foundation for accessing chiral α-heteroaryl nitriles. nih.gov

Recent advances in organocatalysis have led to efficient and highly enantioselective methods for the synthesis of α-aryl-α-heteroaryl-aminonitriles. rsc.org These methods often involve the reaction of iminonitriles with heteroaromatic nucleophiles in the presence of a chiral catalyst, such as a chiral phosphoric acid. rsc.org While not directly demonstrated for this compound, these approaches offer a promising avenue for its enantioselective synthesis. The key would be the development of a suitable chiral catalyst system that can effectively control the stereochemistry of the C-C bond formation between the thiazole nucleophile and an appropriate electrophilic nitrile-containing substrate.

Furthermore, the stereoselective synthesis of related structures, such as bicyclic hydantoinothiolactones, has been achieved with high efficiency, demonstrating the feasibility of controlling stereocenters in complex heterocyclic systems. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The contemporary synthesis of thiazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact through the use of sustainable materials, energy-efficient processes, and the minimization of hazardous waste. nih.gov These principles are applicable to the potential synthesis of this compound, primarily by modifying traditional synthetic routes like the Hantzsch reaction, which typically involves the condensation of an α-haloketone with a thioamide. nih.gov

Key Green Strategies:

Use of Green Solvents: Conventional syntheses often employ volatile and hazardous organic solvents. Greener alternatives include water, polyethylene (B3416737) glycol (PEG), or hexafluoroisopropanol (HFIP). bepls.comnih.gov Water is particularly advantageous for its non-toxicity and non-flammability, and reactions in water can simplify work-up procedures. rsc.org For example, a one-pot synthesis of substituted thiazoles has been successfully demonstrated in water by reacting styrenes with N-bromosuccinimide (NBS) to form an α-bromoketone intermediate in situ, which then reacts with a thioamide. rsc.org Similarly, catalyst-free methods using water as a solvent have been reported for the synthesis of 2-(alkylsulfanyl)thiazoles. bepls.com

Energy-Efficient Methods: To reduce energy consumption and shorten reaction times, alternative energy sources are employed. Microwave irradiation and ultrasound-assisted synthesis are prominent examples. nih.gov Microwave-assisted synthesis has been shown to produce thiazoles rapidly and in high yields, often without a catalyst. figshare.com Ultrasonic irradiation has also been used in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, offering higher yields and significantly shorter reaction times compared to conventional heating. nih.gov

Catalyst-Free and Reusable Catalyst Systems: Eliminating catalysts or using recyclable heterogeneous catalysts enhances the sustainability of the process. Several catalyst-free protocols for synthesizing thiazole derivatives have been developed, often under solvent-free conditions or in green solvents like PEG-400. bepls.comorganic-chemistry.org Where catalysts are necessary, solid-supported catalysts like silica-supported tungstosilisic acid offer a green alternative. nih.gov This catalyst is effective in Hantzsch-type reactions, is easily recoverable by simple filtration, and can be reused in subsequent reactions without a significant loss of activity. nih.govresearchgate.net

Multicomponent and One-Pot Reactions: Combining multiple reaction steps into a single pot (one-pot) or using multicomponent reactions (MCRs) improves atom economy, reduces waste from intermediate purification steps, and simplifies procedures. rsc.org One-pot syntheses of various thiazole derivatives have been developed, including those using green catalysts or solvent-free conditions, leading to good to excellent yields. nih.govtandfonline.comnih.gov

Renewable Starting Materials: While not yet specifically demonstrated for this compound, a core principle of green chemistry is the use of renewable feedstocks. The broader field of chemical synthesis is exploring biomass-derived platform chemicals as starting materials for complex molecules.

Applying these principles, a hypothetical green synthesis of this compound could involve a one-pot reaction using a recyclable catalyst in an aqueous medium, potentially assisted by microwave or ultrasound energy to improve efficiency.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability

The efficiency, yield, and scalability of synthetic routes to thiazoles vary significantly depending on the chosen methodology. The classical Hantzsch synthesis, the Cook-Heilbron synthesis, and modern one-pot multicomponent reactions are primary routes whose efficiencies can be compared. bepls.com

Hantzsch Thiazole Synthesis: This is one of the most common methods for preparing thiazoles, involving the reaction of α-haloketones with thioamides. nih.gov

Efficiency and Yield: The Hantzsch synthesis is known for its simplicity and ability to produce good to excellent yields, often ranging from 70% to over 90%. nih.gov Green modifications, such as using ultrasound irradiation with a reusable catalyst, have reported yields between 79% and 90%. nih.gov Solvent-free Hantzsch condensations can be completed in seconds and also provide good yields. organic-chemistry.org

Scalability: The scalability of the Hantzsch synthesis is generally considered good. However, the required α-haloketones can be highly reactive and unstable, which can pose challenges in large-scale production. scholaris.ca

Cook-Heilbron Thiazole Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. wikipedia.org

Efficiency and Yield: It is particularly effective for producing 5-aminothiazoles, a class of compounds that were previously difficult to access, with good yields under mild, often aqueous, conditions. wikipedia.org

Scalability: The use of α-aminonitriles and potentially hazardous reagents like carbon disulfide may present scalability challenges regarding safety and handling.

One-Pot Multicomponent Reactions (MCRs): These reactions combine several starting materials in a single step to form the final product, which is highly efficient.

Efficiency and Yield: MCRs are prized for their high atom economy and operational simplicity. Various one-pot methods for thiazole synthesis report good to excellent yields. For example, a three-component synthesis of 2-aminothiazoles using a magnetic nanocatalyst achieved yields of 85-96%. nih.gov Another one-pot procedure reacting styrenes, NBS, and thioamides in water afforded thiazoles in 70-77% yields. rsc.org

Scalability: The scalability of MCRs can be advantageous due to the reduction in processing steps. A modular synthesis of thiazolines and thiazoles using HFIP as a solvent was reported to be scalable to the multigram scale. nih.gov

The following tables provide a comparative overview of different synthetic approaches for thiazole derivatives, which could be adapted for the synthesis of this compound.

Table 1: Comparison of General Thiazole Synthesis Methodologies This interactive table compares different synthetic strategies for thiazole derivatives based on general characteristics.

| Method | Typical Reactants | Key Advantages | Potential Drawbacks | Yield Range |

|---|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thioamide | High yields, simplicity, wide applicability bepls.com | Use of lachrymatory and reactive α-haloketones | 70-95% nih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile, Dithioacid/CS₂ | Access to 5-aminothiazoles, mild conditions wikipedia.org | Limited to 5-amino derivatives, potential hazardous reagents | Good, but variable |

| One-Pot MCRs | e.g., Ketone, Thiourea (B124793), Halogen Source | High atom economy, reduced waste, simple procedure nih.gov | Optimization can be complex, may require specific catalysts | 70-96% rsc.orgnih.gov |

Table 2: Analysis of Specific Green Synthetic Protocols for Thiazole Derivatives This interactive table details specific examples of greener synthesis methods for thiazole derivatives, showcasing their efficiency.

| Method | Catalyst | Solvent | Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Hantzsch One-Pot | SiW/SiO₂ | Ethanol/Water | Ultrasound, Room Temp. | 81-90% | 10-15 min | nih.gov |

| Hantzsch One-Pot | SiW/SiO₂ | Ethanol/Water | Conventional Heating, 65°C | 79-88% | 3-4 h | nih.gov |

| Hantzsch Type | None | Solvent-free | Grinding, Room Temp. | High | Not specified | researchgate.net |

| One-Pot from Styrene | None (NBS mediated) | Water | 80°C | 70-77% | ~3 h | rsc.org |

| One-Pot 2-Aminothiazoles | Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 80°C | 85-96% | 35-65 min | nih.gov |

| Catalyst-free | None | PEG-400 | 100°C | 87-96% | 2-3.5 h | bepls.com |

Based on this analysis, modern one-pot, multicomponent reactions utilizing green principles such as reusable catalysts and non-toxic solvents, often enhanced by microwave or ultrasound energy, represent the most efficient, high-yielding, and potentially scalable strategies for the synthesis of the thiazole core. The specific synthesis of this compound would likely involve one of these core-forming strategies followed by or integrated with the alkylation of a suitable precursor, such as 2-thiazolylacetonitrile. researchgate.net

Iii. Advanced Spectroscopic Characterization and Structural Analysis of 2 1,3 Thiazol 2 Yl Butanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 2-(1,3-Thiazol-2-yl)butanenitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for probing the molecule's preferred conformation.

Based on the structure and data from similar thiazole (B1198619) derivatives, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.netchemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|---|

| H-4 (Thiazole) | C-H | ~7.5 - 7.8 | ~120 - 125 | Proton in an electron-deficient aromatic ring, adjacent to sulfur. |

| H-5 (Thiazole) | C-H | ~7.9 - 8.2 | ~140 - 145 | Proton in an electron-deficient aromatic ring, adjacent to nitrogen. |

| C-2 (Thiazole) | C | - | ~165 - 170 | Quaternary carbon of the thiazole ring, bonded to S, N, and the butanenitrile group. |

| CH (Butanenitrile) | C-H | ~4.0 - 4.3 (quartet) | ~30 - 35 | Methine proton alpha to both the thiazole ring and the nitrile group. |

| CH₂ (Butanenitrile) | C-H₂ | ~1.9 - 2.2 (sextet) | ~25 - 30 | Methylene (B1212753) protons of the ethyl group. |

| CH₃ (Butanenitrile) | C-H₃ | ~1.0 - 1.3 (triplet) | ~10 - 15 | Terminal methyl protons of the ethyl group. |

| CN (Nitrile) | C | - | ~118 - 122 | Characteristic chemical shift for a nitrile carbon. |

Two-dimensional NMR experiments are indispensable for confirming the assignments predicted above and establishing the molecule's connectivity. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. Key expected correlations include the methine proton of the butanenitrile group with the adjacent methylene protons, and the methylene protons with the terminal methyl protons, confirming the butanenitrile chain's structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, as listed in the table above. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different parts of the molecule. youtube.com Expected key correlations would be seen from the methine proton of the butanenitrile group to the C-2 and C-4 carbons of the thiazole ring, as well as to the nitrile carbon. This would unambiguously confirm the attachment of the butanenitrile group to the C-2 position of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key NOE would be expected between the methine proton of the butanenitrile chain and the H-5 proton of the thiazole ring, which would help to define the rotational orientation around the C2-C(alkyl) bond.

For this compound, tautomerism is not expected as there are no labile protons on the heterocyclic ring that could readily migrate. However, dynamic NMR (DNMR) studies as a function of temperature could potentially reveal information about restricted rotation around the single bond connecting the chiral center of the butanenitrile group to the C-2 position of the thiazole ring. If the rotational barrier is sufficiently high, cooling the sample might lead to the observation of distinct conformers (atropisomers), which would manifest as a splitting or broadening of NMR signals. Such studies provide valuable data on the molecule's conformational flexibility and the energy barriers between different spatial arrangements.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₈N₂S), the expected exact mass for the protonated molecular ion [M+H]⁺ would be used to confirm its molecular formula.

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be used to study its fragmentation pathways. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. youtube.comresearchgate.netlibretexts.orgsapub.org A plausible fragmentation pathway would likely involve initial cleavages at the butanenitrile side chain.

Plausible HRMS Fragmentation Data

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₇H₉N₂S]⁺ | 153.0486 | Protonated molecular ion. |

| [M-C₂H₅]⁺ | [C₅H₄N₂S]⁺ | 124.0122 | Loss of the ethyl group via alpha-cleavage. |

| [M-HCN]⁺ | [C₆H₈NS]⁺ | 126.0377 | Loss of hydrogen cyanide from the molecular ion. |

| [C₄H₄NS]⁺ | [C₄H₄NS]⁺ | 98.0064 | Thiazole ring fragment. |

| [C₃H₃S]⁺ | [C₃H₃S]⁺ | 71.9956 | Thiirene cation from thiazole ring cleavage. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.netnih.gov These two methods are often complementary.

For this compound, the most characteristic vibrations would be the C≡N stretch of the nitrile group, which is expected to appear as a sharp, medium-intensity band in the IR spectrum. The aromatic C-H, C=N, and C=C stretching vibrations of the thiazole ring and the aliphatic C-H stretching of the butanenitrile chain would also be readily identifiable. researchgate.netiosrjournals.orgresearchgate.net

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H stretch | Thiazole ring | 3100 - 3150 | Weak to Medium |

| C-H stretch (asym/sym) | Alkyl chain (CH₃, CH₂, CH) | 2850 - 3000 | Medium to Strong |

| C≡N stretch | Nitrile | 2240 - 2260 | Medium, Sharp |

| C=N / C=C stretch | Thiazole ring | 1500 - 1650 | Medium to Strong |

| C-H bend | Alkyl chain | 1375 - 1470 | Medium |

| Ring vibrations | Thiazole ring | ~800 - 1300 | Medium (Fingerprint) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry. It would reveal the conformation of the butanenitrile side chain relative to the thiazole ring.

For instance, analysis of related structures, like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, shows that the orientation between the thiazole ring and its substituent is a key structural feature. researchgate.net Similarly, the crystal structure of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate demonstrates how intermolecular hydrogen bonding can influence the geometry of the thiazole ring itself. mdpi.com

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to dictate its supramolecular assembly. mdpi.commdpi.com

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N hydrogen bonds could form between the C-H groups of one molecule and the nitrogen atom of the thiazole ring or the nitrile group of a neighboring molecule.

π-π Stacking: The aromatic thiazole rings could engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. This is a common packing motif for aromatic heterocycles.

Analysis of these interactions is vital for understanding the material's physical properties, such as melting point, solubility, and stability.

Absolute Configuration Determination (if chiral)

The chemical structure of this compound possesses a chiral center at the second carbon atom of the butanenitrile chain, to which the thiazole ring, a nitrile group, an ethyl group, and a hydrogen atom are attached. The presence of this stereocenter indicates that the compound can exist as a pair of enantiomers. However, a comprehensive review of publicly available scientific literature reveals a lack of studies focused on the determination of the absolute configuration of these enantiomers.

Typically, the absolute configuration of a chiral molecule is determined using techniques such as single-crystal X-ray crystallography of the enantiopure compound or a diastereomeric derivative. Another common method involves the comparison of experimentally obtained chiroptical data with theoretical calculations. At present, no such experimental or theoretical studies have been reported for this compound.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for studying chiral molecules. These techniques measure the differential absorption and rotation of plane-polarized light by enantiomers, providing information on their enantiomeric purity and absolute configuration.

Despite the predicted chirality of this compound, there is no available data from CD or ORD spectroscopy in the scientific literature. Research on the synthesis and characterization of this compound has not yet extended to the separation of its potential enantiomers or the analysis of their chiroptical properties. Consequently, no experimental data tables for CD or ORD are available for this compound. The synthesis of the racemic mixture is documented, but its resolution into individual enantiomers and their subsequent spectroscopic analysis have not been described.

Iv. Chemical Reactivity, Transformations, and Mechanistic Insights of 2 1,3 Thiazol 2 Yl Butanenitrile

Reactivity of the Nitrile Group in 2-(1,3-Thiazol-2-yl)butanenitrile

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized triple bond, rendering the carbon atom electrophilic. nih.govlibretexts.org This inherent electrophilicity is the basis for a variety of chemical transformations.

Nucleophilic Additions and Hydrolysis Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. Water, although a weak nucleophile, can add to the nitrile under acidic or basic conditions, leading to hydrolysis. chemistrysteps.comlibretexts.org

Under acidic catalysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. chemistrysteps.comlibretexts.org This initially forms an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields a carboxylic acid. chemistrysteps.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming an intermediate with a negative charge on the nitrogen. chemistrysteps.comlibretexts.org Protonation of this intermediate gives the imidic acid, which, as in the acid-catalyzed pathway, tautomerizes to the amide that is then hydrolyzed to the corresponding carboxylate salt. chemistrysteps.com

Whole-cell enzymatic hydrolysis has also been explored for the conversion of similar nitrile-containing compounds, like (S)-3-(thiophen-2-ylthio)butanenitrile, into their corresponding carboxylic acids. researchgate.net This method proved successful where chemical hydrolysis methods failed, utilizing bacterial strains with nitrile hydratase and amidase activities. researchgate.net

| Reaction Type | Reagents/Conditions | Intermediate(s) | Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Protonated nitrile, Imidic acid, Amide | Carboxylic acid |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, heat | Iminic acid, Amide | Carboxylate salt |

| Reaction with Cysteine | Cysteine residue | Thioimidate | Thiazoline |

Reductions to Amines and Imines

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.orglibretexts.org This intermediate is stabilized by complexation with the aluminum species. libretexts.org A second hydride addition then occurs, leading to a dianion which, upon aqueous workup, is protonated to yield the primary amine. libretexts.org

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine.

| Reducing Agent | Intermediate | Final Product |

| Lithium Aluminum Hydride (LiAlH₄) | Imine anion, Dianion | Primary Amine |

| Diisobutylaluminium Hydride (DIBAL-H) | Imine | Aldehyde (after hydrolysis) |

Cycloaddition Reactions Involving the Nitrile Moiety (e.g., 1,3-Dipolar Cycloadditions)

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides and azides. uchicago.eduyoutube.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

For instance, the reaction of a nitrile with a nitrile oxide (RCNO) leads to the formation of an oxadiazole. nih.gov The reactivity in these cycloadditions is influenced by the electronic nature of the substituents on both the nitrile and the 1,3-dipole. nih.gov

Similarly, nitriles can react with organic azides to form tetrazoles. The reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide, for example, has been shown to produce a 1,2,3-triazole derivative. mdpi.com The choice of base and solvent system can significantly affect the yield and reaction time. mdpi.com

| 1,3-Dipole | Resulting Heterocycle |

| Nitrile Oxide | Oxadiazole |

| Organic Azide | Tetrazole/Triazole |

Reactivity of the α-Carbon and the Thiazole (B1198619) Ring System

The chemical nature of the α-carbon and the thiazole ring provides additional sites for reactivity in this compound.

Deprotonation and Anion Chemistry of the α-Carbon

The α-carbon, the carbon atom adjacent to the nitrile group, possesses acidic protons. The electron-withdrawing nature of the nitrile group stabilizes the conjugate base (a carbanion) formed upon deprotonation. This stabilization allows for the use of moderately strong bases to generate the carbanion, which can then act as a nucleophile in various reactions, such as alkylation or acylation, enabling the formation of new carbon-carbon bonds at this position.

The presence of the thiazole ring, particularly the nitrogen atom, can also influence the acidity of the α-proton. The deprotonation of the C2-proton of the thiazole ring itself is a known phenomenon, occurring with the use of strong bases like organolithium compounds. pharmaguideline.com This forms a nucleophilic center at C2 that can react with various electrophiles. pharmaguideline.com

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is an aromatic heterocycle with distinct regions of electron density that dictate its reactivity towards electrophilic and nucleophilic substitution. pharmaguideline.comwikipedia.org The electron density is highest at the C5 position, making it the primary site for electrophilic attack. pharmaguideline.comwikipedia.orgresearchgate.net The C2 position is the most electron-deficient and is therefore the preferred site for nucleophilic attack. pharmaguideline.comias.ac.in The C4 position is considered relatively neutral. pharmaguideline.com

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the thiazole ring is generally deactivated towards electrophilic substitution compared to benzene. ias.ac.in However, substitution can occur, preferentially at the C5 position. pharmaguideline.com The presence of electron-donating groups on the ring can facilitate these reactions. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, although sometimes harsh conditions are required. ias.ac.in

Nucleophilic Substitution: The electron-deficient C2 position is susceptible to attack by nucleophiles, especially if a good leaving group is present at this position. pharmaguideline.comias.ac.in For instance, 2-halothiazoles readily undergo nucleophilic substitution. ias.ac.in The quaternization of the ring nitrogen further increases the acidity of the C2-proton, facilitating its removal and subsequent reaction with electrophiles. pharmaguideline.com

| Position on Thiazole Ring | Relative Electron Density | Preferred Reaction Type |

| C2 | Lowest | Nucleophilic Substitution/Attack |

| C4 | Neutral | - |

| C5 | Highest | Electrophilic Substitution |

Isomerization and Tautomerism Studies of this compound and its Derivatives

The potential for isomerization and tautomerism in this compound and its derivatives is an area of significant interest, influencing their chemical behavior and biological activity. While direct studies on the parent compound are not extensively documented, research on related thiazole and other heterocyclic structures provides valuable insights into the possible tautomeric equilibria.

One of the most relevant forms of tautomerism for derivatives of this compound is keto-enol tautomerism, particularly when the butanenitrile side chain is modified to contain a carbonyl group. For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives with a β-keto group demonstrate the existence of a keto-enol equilibrium. nih.gov The position of this equilibrium is highly dependent on the polarity of the solvent. In polar aprotic solvents like DMSO, the keto form is generally favored, whereas non-polar solvents such as chloroform (B151607) tend to stabilize the enol form through intramolecular hydrogen bonding. nih.gov This solvent-dependent behavior is a critical consideration in designing reaction conditions and interpreting spectroscopic data. The mechanism for this tautomerization involves the acidic α-hydrogen adjacent to the carbonyl group. nih.gov

Another pertinent type of tautomerism is thiol-thione tautomerism, which is observed in thiazole and triazole derivatives containing a thiol group. mdpi.com Research on 5-furan-2-yl nih.govresearchgate.netsciepub.comoxadiazole-2-thiol and 5-furan-2-yl-4H- researchgate.netsciepub.comnih.govtriazole-3-thiol has shown that these compounds exist in a dynamic equilibrium between the thiol and thione forms. mdpi.com Spectroscopic data, including IR and NMR, confirm the presence of both tautomers. mdpi.com

Furthermore, imine-enamine tautomerism could be considered for derivatives of this compound. In related heterocyclic systems like 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, complex tautomeric equilibria are observed, with the predominant form in solution depending on the solvent. researchgate.net The interconversion between these tautomers can be slow on the NMR timescale, allowing for their study using techniques like EXSY and variable-temperature NMR. researchgate.net

The following table summarizes the types of tautomerism observed in related heterocyclic compounds, which can be extrapolated to potential derivatives of this compound.

| Tautomerism Type | Tautomeric Forms | Influencing Factors | Relevant Derivative Type |

| Keto-Enol | Solvent Polarity, Hydrogen Bonding | Derivatives with a carbonyl group | |

| Thiol-Thione | Solvent, Temperature | Derivatives with a thiol group | |

| Imine-Enamine | Solvent, Substituents | Derivatives with modified nitrile group or ring structure |

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of this compound and its derivatives is crucial for optimizing synthetic routes and developing new applications. Mechanistic studies often involve a combination of kinetic experiments, thermodynamic analysis, and computational modeling.

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the stability of reactants, intermediates, and products. For thiazole compounds, nucleophilic aromatic substitution is a common and well-studied transformation. For example, the reaction of 2-chlorothiazole (B1198822) derivatives with nucleophiles like sodium methoxide (B1231860) has been investigated. sciepub.com These reactions typically follow second-order kinetics, and their rates are influenced by the nature of the substituents on the thiazole ring and the reaction conditions. sciepub.com

In the context of designing materials, the kinetics and thermodynamics of reactions such as the Diels-Alder cycloaddition have been explored for related furan (B31954) and maleimide (B117702) systems. mdpi.com Such studies determine rate constants, activation energy, and the enthalpy and entropy of formation, often using techniques like ¹H NMR and UV-Vis spectroscopy. mdpi.com The data reveals the transition from a kinetically controlled to a thermodynamically controlled reaction regime at different temperatures. mdpi.com For example, a reaction might proceed linearly at a lower temperature, indicating it is far from equilibrium, while at a higher temperature, equilibrium is reached much faster. mdpi.com

Theoretical studies on the reaction kinetics of related heterocyclic compounds, such as 2-acetylfuran (B1664036) with hydroxyl radicals, have identified the primary reaction channels and their temperature and pressure dependence. nih.gov These computational models show that at low temperatures, addition reactions may dominate, while at higher temperatures, abstraction reactions become more significant. nih.gov

The table below presents hypothetical kinetic and thermodynamic data for a reaction involving a thiazole derivative, illustrating the type of information obtained from such studies.

| Parameter | Value | Method of Determination |

| Rate Constant (k) | 2.5 x 10⁻³ M⁻¹s⁻¹ at 298 K | UV-Vis Spectroscopy |

| Activation Energy (Ea) | 55 kJ/mol | Arrhenius Plot |

| Enthalpy of Reaction (ΔH) | -40 kJ/mol | Calorimetry |

| Entropy of Reaction (ΔS) | -120 J/mol·K | Gibbs Free Energy Equation |

| Reaction Order | Second Order | Method of Initial Rates |

Transition state analysis and reaction coordinate mapping are powerful computational tools used to visualize the energy landscape of a reaction and understand the detailed mechanism at a molecular level. The reaction coordinate approach involves mapping the potential energy of the system as it progresses from reactants to products through the transition state. researchgate.net

For complex reactions like the 1,3-dipolar cycloaddition of an azomethine ylide with derivatives such as (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile, computational studies using Density Functional Theory (DFT) have been employed to elucidate the reaction mechanism. nih.gov These studies can predict the regioselectivity and stereoselectivity of the reaction by calculating the energies of the different possible transition states. nih.gov The calculations can reveal whether a reaction proceeds through a concerted or stepwise mechanism. For the aforementioned cycloaddition, a two-stage one-step mechanism was identified. nih.gov

The stability of different geometric isomers, such as the E and Z configurations of the starting acrylonitriles, can also be determined computationally, providing a rationale for why one isomer is predominantly formed or reactive under the reaction conditions. nih.gov

The reaction coordinate mapping technique is particularly useful for understanding systems with strong interactions, where it can accurately account for coupling effects and non-Markovian dynamics. researchgate.net This involves defining a "supersystem" that includes the primary reacting molecules and a collective degree of freedom from the solvent or reservoir. researchgate.net

Therefore, it is not possible to generate the requested article with the specified detailed findings, data tables, and in-depth analysis for each subsection of the provided outline. The required source material focusing solely on this compound appears to be absent from publicly accessible scientific databases and literature.

V. Theoretical and Computational Investigations of 2 1,3 Thiazol 2 Yl Butanenitrile

Spectroscopic Property Prediction from Theoretical Models

Vibrational Frequency Calculations and Spectral Interpretation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Computational vibrational frequency calculations are instrumental in assigning the observed spectral bands to specific atomic motions within the molecule. These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

For a molecule like 2-(1,3-Thiazol-2-yl)butanenitrile, the vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending of its various functional groups. For instance, the nitrile (C≡N) stretching frequency is typically observed in the range of 2200-2300 cm⁻¹. The thiazole (B1198619) ring will have a set of characteristic vibrations, including C-S, C=N, and C-H stretching and bending modes. The butyl chain will contribute vibrations associated with C-C and C-H bonds.

A hypothetical calculated vibrational frequency table for this compound, based on common functional group frequencies, is presented below. It is important to note that actual calculated values would require specific computational parameters (method and basis set).

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Description of Motion |

| ν(C≡N) | 2245 | Nitrile group stretching |

| ν(C-H)aromatic | 3100-3000 | Thiazole ring C-H stretching |

| ν(C-H)aliphatic | 3000-2850 | Butyl chain C-H stretching |

| ν(C=N) | 1620 | Thiazole ring C=N stretching |

| ν(C-S) | 750-600 | Thiazole ring C-S stretching |

| δ(C-H) | 1470-1350 | Bending vibrations of C-H bonds |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

The interpretation of the calculated spectrum, in conjunction with experimental IR and Raman data, allows for a definitive structural confirmation of this compound.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states. For this compound, these simulations could explore its synthesis or its reactivity in various chemical transformations.

Computational Studies of Reaction Pathways and Energetic Profiles

By mapping the potential energy surface of a reaction, computational chemists can determine the most favorable reaction pathway. This involves calculating the energies of reactants, products, intermediates, and transition states. The energetic profile provides key information about the reaction's feasibility (thermodynamics) and its rate (kinetics). For example, a simulation could model the formation of this compound from 2-bromothiazole (B21250) and butanenitrile, identifying the transition state for the nucleophilic substitution and calculating the activation energy.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and interactions with the environment, such as a solvent.

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bond connecting the thiazole ring and the butanenitrile moiety. Furthermore, simulations in different solvents would reveal how the solvent molecules arrange around the solute and how this affects its properties and reactivity. This is particularly relevant for understanding reaction mechanisms in solution.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical or materials properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or material properties. These models are developed by calculating a set of molecular descriptors (numerical representations of molecular structure) and using statistical methods to find a relationship with an experimentally measured property.

For this compound and related compounds, a QSPR study could be developed to predict properties such as boiling point, solubility, or even its performance as a component in a material. For instance, a model could be built to predict the thermal stability of a series of thiazole derivatives based on descriptors like molecular weight, polarizability, and specific electronic properties. Such models are valuable for designing new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.

A hypothetical QSPR model might take the form of a linear equation:

Property = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where the 'c' values are coefficients determined from the statistical fitting.

| Property to Predict | Potential Descriptors |

| Boiling Point | Molecular Weight, Polar Surface Area, Number of Rotatable Bonds |

| Solubility in Water (logS) | LogP (octanol-water partition coefficient), Number of Hydrogen Bond Donors/Acceptors |

| Thermal Stability | Electronic Energy, Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy |

This table illustrates potential descriptors and is not based on a specific published QSPR model.

Vi. Advanced Applications and Research Utility of 2 1,3 Thiazol 2 Yl Butanenitrile in Chemical Sciences

2-(1,3-Thiazol-2-yl)butanenitrile as a Versatile Synthetic Intermediate

The presence of both a nitrile functional group and a thiazole (B1198619) heterocycle makes this compound a valuable and versatile starting material in organic synthesis. These two components can be manipulated either independently or in concert to construct a wide array of more complex molecular architectures.

The nitrile group in this compound is a key functional handle that can be readily transformed into other functionalities, such as amines, amides, or carboxylic acids. These transformations are pivotal in preparing the necessary precursors for the synthesis of various other heterocyclic systems through cyclization reactions.

Pyrazoles: Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov Their synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. dergipark.org.trresearchgate.net The butanenitrile moiety of this compound can be chemically modified to generate a suitable 1,3-dielectrophilic species, which can then undergo reaction with hydrazines to form a pyrazole (B372694) ring fused or linked to the thiazole core. bibliomed.org

Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be achieved through the reaction of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. The nitrile group of this compound can be a starting point for creating the necessary amidine intermediate, which can then be cyclized to form thiazolyl-substituted pyrimidines. Thiazolo[3,2-a]pyrimidine derivatives, for instance, have been synthesized through multi-step reactions starting from precursors that could potentially be derived from thiazolyl nitriles. nih.gov

Azoles and Triazoles: Azoles are a broad class of five-membered heterocyclic compounds containing at least one nitrogen atom. ijraset.com Triazoles, a subset of azoles, contain three nitrogen atoms. nih.govnih.gov The synthesis of 1,2,4-triazoles can be accomplished through various methods, including the reaction of hydrazines with formamide (B127407) or the cyclization of hydrazonoyl halides with amidines. organic-chemistry.org The nitrile group of this compound can be converted into an amidine, which can then react with a suitable partner to form a triazole ring. Furthermore, thiazole-containing triazoles have been synthesized, highlighting the potential for creating complex heterocyclic systems that incorporate both a thiazole and a triazole ring. nih.govzsmu.edu.uanih.gov

Table 1: Potential Synthetic Routes to Heterocycles from this compound

| Target Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Pyrazole | Cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. dergipark.org.trresearchgate.net | The butanenitrile moiety can be chemically converted to a 1,3-dicarbonyl equivalent for subsequent reaction with hydrazine. |

| Pyrimidine | Reaction of an amidine with a 1,3-dicarbonyl compound. nih.gov | The nitrile group can be transformed into an amidine functionality, which then undergoes cyclization. |

| Triazole | Cyclization of hydrazonoyl halides with amidines or reaction of hydrazines with formamide. organic-chemistry.org | Conversion of the nitrile group to an amidine allows for subsequent cyclization to form a triazole ring. |

| Thiazole | Hantzsch thiazole synthesis from α-haloketones and thioamides. nih.govresearchgate.net | The butanenitrile moiety can be modified to an α-haloketone or a thioamide for further thiazole ring formation, leading to bis-thiazole systems. |

The distinct reactivity of the thiazole ring and the butanenitrile side chain allows for the selective introduction of various functional groups, making this compound an excellent building block for the synthesis of polyfunctional molecules. The nitrile group can undergo a wide range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones. The thiazole ring can undergo electrophilic substitution reactions or be metalated to introduce further substituents. This versatility enables the construction of complex molecules with tailored electronic and steric properties for applications in medicinal chemistry and materials science. nih.gov

Role in Materials Chemistry Research

The incorporation of thiazole moieties into polymeric and conjugated systems is an active area of research due to the unique electronic and photophysical properties that this heterocycle can impart. This compound serves as a potential monomer or precursor for the development of novel functional materials.

The nitrile group of this compound can be utilized in polymerization reactions. For example, it can undergo cyclotrimerization to form triazine-based polymers or be involved in radical polymerization under specific conditions. The resulting polymers would feature pendant thiazole rings, which can influence the material's properties such as thermal stability, solubility, and its ability to coordinate with metal ions. The synthesis of carrier polymers derived from 2-hydrazinylbenzo[d]thiazole demonstrates the utility of thiazole derivatives in polymer chemistry. researchgate.net

Thiazole rings are known to be effective components in conjugated organic materials used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiazole unit can enhance electron transport and introduce desirable photophysical properties. This compound can be used as a building block to synthesize larger conjugated molecules where the thiazole ring is part of the conjugated backbone. The nitrile group can be a site for further extension of the conjugation or for attaching the molecule to other components. Research on 1,3-azole based push-pull heterocyclic systems has shown that the electronic nature of the azole ring can be tuned to achieve desired optical properties. sciforum.net

Table 2: Potential Applications in Materials Chemistry

| Application Area | Role of this compound | Resulting Material Properties |

| Polymer Chemistry | Monomer or precursor for polymerization via the nitrile group. researchgate.net | Polymers with pendant thiazole rings, potentially leading to enhanced thermal stability and metal-coordinating abilities. |

| Optoelectronics | Building block for larger conjugated systems. sciforum.net | Materials with tailored photophysical and electron-transport properties for use in OLEDs and OPVs. |

Applications in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The thiazole ring in this compound, with its nitrogen and sulfur heteroatoms, is an excellent candidate for participating in such interactions.

The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor or a coordination site for metal ions. The sulfur atom can also participate in weaker interactions. This makes this compound a potential guest molecule for various host systems in molecular recognition studies. ru.nl Furthermore, it could be incorporated into larger host molecules to create specific binding cavities. Studies on the supramolecular aggregation of amides containing N-(benzo[d]thiazolyl) substituents have demonstrated the importance of N—H⋯N and C—H⋯O hydrogen bonds in forming complex assemblies. nih.gov The precise recognition of benzonitrile (B105546) derivatives by supramolecular macrocycles highlights the potential for the nitrile group to act as a key recognition site in host-guest chemistry. nih.gov

Ligand Design for Metal Coordination

The thiazole nucleus and the nitrile group in this compound offer multiple potential coordination sites, making it an attractive scaffold for ligand design. Thiazole derivatives are known to form stable complexes with a variety of transition metals, including copper, cobalt, nickel, zinc, iron, palladium, and silver. ijper.orgacs.orgmdpi.comresearchgate.netacs.orgresearchgate.net Coordination typically occurs through the nitrogen atom of the thiazole ring, which acts as a Lewis base. ijper.orgresearchgate.net In some instances, the sulfur atom can also participate in coordination, leading to different binding modes and geometries of the resulting metal complexes. mdpi.com

The nitrile group (-C≡N) in this compound introduces an additional coordination site. The nitrogen atom of the nitrile can coordinate to a metal center, and the π-system of the carbon-nitrogen triple bond can also be involved in metal binding. This versatility allows for the formation of diverse coordination compounds with potentially unique catalytic and material properties. For instance, thiazole-containing ligands have been used to synthesize metal complexes with square planar, tetrahedral, and octahedral geometries. ijper.orgacs.org The specific geometry is influenced by the metal ion, the substituents on the thiazole ring, and the reaction conditions.

The coordination versatility of thiazole-containing ligands is highlighted in the formation of various metal complexes, as detailed in the table below.

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference(s) |

| Cu(II), Co(II), Ni(II) | Thiazole-based Schiff base | Octahedral | ijper.org |

| Zn(II) | Thiazole-based Schiff base | Tetrahedral | ijper.org |

| Fe(III), Pd(II), Cu(II) | Thiazole derivative | Mononuclear complexes | acs.org |

| Cu(II) | Bidentate thiazole ligands | Distorted square-pyramidal | mdpi.com |

| Ag(I) | 2-(Methylthio)thiazole | Dinuclear complexes and 2D coordination polymers | researchgate.net |

These examples underscore the potential of this compound to act as a versatile ligand in coordination chemistry.

Host-Guest Interactions and Self-Assembly

The aromatic nature of the thiazole ring in this compound suggests its potential involvement in host-guest interactions and self-assembly processes. Aromatic systems can participate in non-covalent interactions, such as π-π stacking, which are crucial for the formation of supramolecular structures. nih.govnih.gov These interactions can drive the self-assembly of molecules into well-defined architectures like fibers, spheres, and gels. nih.govnih.gov

Research on related compounds has shown that thiazole derivatives bearing thioether groups can self-assemble with silver(I) ions to form dinuclear complexes and layered coordination polymers. researchgate.net These assemblies are stabilized by coordination bonds and potentially weaker intermolecular forces. The ability of molecules to form organized structures is fundamental to the development of new materials with tailored properties.

The self-assembly of organic molecules is often driven by a combination of forces, as illustrated in the following table.

| Driving Force | Description | Relevance to this compound |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The thiazole ring can participate in stacking interactions, leading to ordered assemblies. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a more electronegative atom. | Derivatives of the title compound with suitable functional groups could form hydrogen-bonded networks. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of self-assembled structures. |

| Coordination Bonds | The donation of a pair of electrons from a ligand to a metal ion. | The thiazole and nitrile groups can coordinate to metal ions, driving the formation of coordination polymers. |

The interplay of these forces could enable this compound and its derivatives to form complex supramolecular architectures.

Catalytic Applications or Ligand Design Research

The structural attributes of this compound make it and its derivatives promising candidates for applications in catalysis, both as ligands for metal-catalyzed reactions and as organocatalysts.

The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Thiazoline derivatives, which are structurally related to thiazoles, have been successfully employed as chiral ligands in transition metal-catalyzed reactions. rsc.org Furthermore, chiral thioureas have emerged as powerful organocatalysts for a variety of asymmetric transformations. jst.go.jpnih.gov

By introducing a chiral center into the butanenitrile side chain of this compound, it is conceivable to design novel chiral ligands. For instance, the synthesis of chiral derivatives could be achieved through asymmetric synthesis or by resolution of a racemic mixture. These chiral ligands could then be coordinated to a metal center to create a chiral catalyst for asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The thiazole ring would provide a robust coordinating moiety, while the chiral side chain would induce enantioselectivity.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. youtube.com Thiourea (B124793) derivatives, in particular, have been extensively studied as organocatalysts that activate substrates through hydrogen bonding. jst.go.jpnih.gov

Derivatives of this compound could be designed to function as organocatalysts. For example, the incorporation of a thiourea moiety or another hydrogen-bonding group onto the thiazole ring or the butanenitrile chain could yield a bifunctional catalyst. Such a catalyst could simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity.

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

The synthesis of derivatives of this compound is crucial for establishing structure-reactivity relationships (SRR). By systematically modifying the structure of the parent compound and evaluating the properties of the resulting derivatives, a deeper understanding of how different functional groups influence reactivity can be gained. Thiazole derivatives can be synthesized through various methods, including the Hantzsch synthesis and multicomponent reactions. nih.gov

A variety of synthetic strategies can be envisioned for creating a library of this compound derivatives. These could include:

Substitution on the thiazole ring: Introducing different substituents at the C4 and C5 positions of the thiazole ring would modulate its electronic properties and steric hindrance. nih.govresearchgate.netmdpi.commdpi.com

Modification of the butanenitrile side chain: The butanenitrile chain can be altered by introducing other functional groups, changing its length, or creating chiral centers.

Derivatization of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of new compounds with different functionalities.

The following table outlines potential synthetic modifications and their expected impact on the properties of the molecule.

| Modification Site | Synthetic Strategy | Potential Impact on Reactivity |

| Thiazole Ring (C4/C5) | Electrophilic aromatic substitution, cross-coupling reactions. | Alters the electron density of the ring, affecting its coordinating ability and reactivity in other reactions. |

| Butanenitrile Chain | Alkylation, functional group interconversion. | Influences the steric environment around the coordinating groups and can introduce new reactive sites. |

| Nitrile Group | Hydrolysis, reduction, cycloaddition. | Changes the fundamental chemical nature of the side chain, opening up new avenues for further reactions. |

Systematic studies of these derivatives would provide valuable data for the rational design of new ligands, catalysts, and functional materials based on the this compound scaffold.

Utility in Chemical Probe Development for Biological Systems (focused on molecular tools, not drugs)

Chemical probes are small molecules used to study and manipulate biological systems. The development of such molecular tools requires compounds with specific properties, including the ability to interact with a biological target and a reporter group for detection. Thiazole-based compounds have been successfully developed as chemical probes for cellular target engagement. nih.gov

This compound possesses features that make it a candidate for development into a chemical probe. The thiazole ring can serve as a scaffold for interacting with a biological target, and the nitrile group offers a handle for chemical modification. The nitrile group can be a precursor to other functionalities or can be used in bioorthogonal reactions for labeling biomolecules. researchgate.netnih.gov Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes.

For example, the nitrile group could potentially be used in reactions for conjugating a fluorescent dye or an affinity tag to the molecule. This would allow for the visualization of the molecule's localization within a cell or for the identification of its binding partners. The development of such probes would facilitate the study of biological processes at the molecular level.

Vii. Future Research Directions and Emerging Paradigms for 2 1,3 Thiazol 2 Yl Butanenitrile Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis. acs.orgtandfonline.com However, the future of chemical manufacturing demands greener and more efficient approaches. For 2-(1,3-Thiazol-2-yl)butanenitrile, this translates to the exploration of one-pot multicomponent reactions (MCRs) which enhance atom economy and reduce waste. nih.gov The use of eco-friendly catalysts, such as biopolymers like chitosan, is also a promising avenue for the sustainable synthesis of thiazole-based compounds. nih.gov

Further advancements are anticipated in the adoption of technologies like microwave-assisted synthesis and flow chemistry. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the formation of thiazole-related structures. nih.govresearchgate.net Flow chemistry, on the other hand, offers precise control over reaction parameters, leading to enhanced safety and scalability, which is crucial for the potential industrial application of this compound and its derivatives.

| Methodology | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, simplified purification. nih.gov |

| Eco-friendly Catalysts | Use of renewable and biodegradable catalysts like chitosan. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. nih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. |

| Ultrasound-Assisted Synthesis | Environmentally benign method for thiazole synthesis. researchgate.net |

Advanced Mechanistic Studies of Under-explored Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering new reactions. While the general pathways for thiazole formation are known, detailed mechanistic studies, particularly for less common reactions, remain an area ripe for investigation. nih.govmdpi.com

Future research will likely employ a combination of experimental techniques, such as in-situ spectroscopic monitoring, and computational modeling. Quantum chemical calculations can provide insights into transition states, reaction intermediates, and the energetic profiles of different reaction pathways. semanticscholar.org This knowledge is invaluable for fine-tuning reaction conditions to favor desired products and suppress the formation of byproducts, a key challenge in heterocyclic chemistry. researchgate.net For instance, detailed NMR studies have been used to hypothesize different reaction mechanisms for thiazolidin-4-one formation in different solvents. nih.govresearchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Furthermore, ML algorithms can be used to predict the physicochemical and biological properties of novel derivatives of this compound. By establishing quantitative structure-activity relationships (QSAR), researchers can computationally screen virtual libraries of compounds to identify candidates with desired characteristics, such as enhanced catalytic activity or specific biological functions. researchgate.netnih.govnih.gov This predictive power significantly accelerates the discovery and development of new molecules for various applications. acs.org

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes. nih.govquantumzeitgeist.com |

| Reaction Outcome Prediction | Forecasting yields and potential byproducts. nih.gov |

| Property Prediction (QSAR) | Designing derivatives with specific desired properties. nih.govnih.gov |

| Automated Synthesis | Enabling high-throughput synthesis and optimization. nih.gov |

Development of High-Throughput Screening Methods for Chemical Reactivity and Catalysis

To accelerate the discovery of new reactions and catalysts related to this compound, high-throughput screening (HTS) methods are indispensable. acs.org These techniques allow for the rapid evaluation of a large number of reaction conditions or potential catalysts in parallel. For nitrile-containing compounds, various HTS assays have been developed to screen for enzymatic and chemical catalysis, often relying on colorimetric or fluorometric readouts. rsc.orgnih.govnih.gov

For example, methods have been developed to screen for nitrilase activity, enzymes that convert nitriles to carboxylic acids, which could be a potential transformation pathway for this compound. rsc.orgnih.gov Similarly, HTS can be applied to identify new catalysts for the synthesis of the thiazole ring itself or for the transformation of the nitrile group into other functional groups. organic-chemistry.org The data generated from HTS can also be used to train and refine machine learning models, creating a powerful feedback loop for accelerated discovery. acs.org

Unexplored Applications in Emerging Fields of Chemical Science and Technology

The unique combination of a thiazole ring and a nitrile group in this compound opens up possibilities for its application in various emerging fields. The thiazole moiety is a known pharmacophore and is present in numerous biologically active compounds, suggesting potential applications in medicinal chemistry beyond what has already been explored. researchgate.netresearchgate.net The design of novel thiazole derivatives could lead to new therapeutic agents. novapublishers.comtandfonline.com

In materials science, the benzothiazole (B30560) unit, a close relative of thiazole, is known for its luminescent properties. nih.gov This suggests that derivatives of this compound could be investigated for use in organic light-emitting diodes (OLEDs), fluorescent probes, or sensors. nih.gov The nitrile group can also participate in cycloaddition reactions, offering a handle for polymerization or for grafting the molecule onto surfaces to create functional materials. The coordination chemistry of the thiazole nitrogen and the nitrile group with various metal ions could also lead to the development of new catalysts or metal-organic frameworks (MOFs).

Challenges and Opportunities in the Academic Research of this compound

Despite the promising future, the academic research of this compound is not without its challenges. A key hurdle in the synthesis of substituted thiazoles is often the control of regioselectivity, where multiple isomers can be formed. mdpi.com Developing synthetic methods that provide high selectivity for the desired isomer remains a significant challenge. Furthermore, the synthesis of more complex derivatives can be a multi-step process with issues of yield and purification. mdpi.com

However, these challenges also present significant opportunities for innovation. The development of novel, highly selective synthetic methods for thiazoles would be a valuable contribution to organic chemistry. core.ac.uk The exploration of the reactivity of the butanenitrile side chain in conjunction with the thiazole ring could lead to the discovery of new chemical transformations. There is also a vast chemical space of potential derivatives of this compound that remains unexplored, offering a fertile ground for the discovery of new molecules with unique properties and applications. researchgate.nettandfonline.com The study of this compound and its analogues can contribute to a deeper fundamental understanding of the structure-property relationships in thiazole-containing molecules. nih.gov

Q & A

Q. How can QSAR models predict the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.